molecular formula C10H13ClN2O2 B1422953 3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride CAS No. 1311314-63-2

3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

Cat. No. B1422953
M. Wt: 228.67 g/mol
InChI Key: IEVINNHZUPODHD-UHFFFAOYSA-N
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Description

This compound is also known as 3-methyl-3-[2-(methylamino)ethyl]urea hydrochloride . It has a molecular weight of 167.64 . The IUPAC name is N-methyl-N-[2-(methylamino)ethyl]urea hydrochloride .


Synthesis Analysis

The synthesis of similar compounds often involves taking a raw material and controlling the temperature under specific conditions to carry out a reaction . For example, the synthesis of 2-dimethylaminoethyl chloride hydrochloride involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15°C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .


Molecular Structure Analysis

The molecular formula of this compound is C10H13ClN2O2 . The InChI code is 1S/C11H15NO2.ClH/c1-12-7-6-9-4-3-5-10(8-9)11(13)14-2;/h3-5,8,12H,6-7H2,1-2H3;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.68 . The InChI code is 1S/C11H15NO2.ClH/c1-12-7-6-9-4-3-5-10(8-9)11(13)14-2;/h3-5,8,12H,6-7H2,1-2H3;1H . The canonical SMILES representation is CNCCC1=CC=C(C=C1)C(=O)OC.Cl .

Scientific Research Applications

Fluorescence Study of Benzoxazole Derivatives

Research has investigated the fluorescence efficiency of benzoxazole derivatives, including the 3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride. These compounds are found to emit blue light in the region between 450 to 495 nm, indicating potential applications in blue light-emitting materials (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014).

Crystal Structure and Theoretical Studies

A study explored the crystal and electronic structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, closely related to 3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride. This research can contribute to understanding the physical properties of such compounds, useful in material science (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).

Synthesis and Reactions of Benzoxazole Derivatives

Various synthetic methods and reactions involving benzoxazole derivatives have been studied. These reactions form the basis for developing new compounds with potential applications in pharmaceuticals and materials science (Chern, Shish, Chang, Chan, & Liu, 1988).

Antimicrobial and Anticancer Properties

Research has been conducted on benzoxazole derivatives, closely related to 3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride, to evaluate their antimicrobial and anticancer activities. These studies are crucial for developing new therapeutic agents (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).

properties

IUPAC Name

3-[2-(methylamino)ethyl]-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-11-6-7-12-8-4-2-3-5-9(8)14-10(12)13;/h2-5,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVINNHZUPODHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C2=CC=CC=C2OC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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